Meso-astaxanthin

Overview

Description

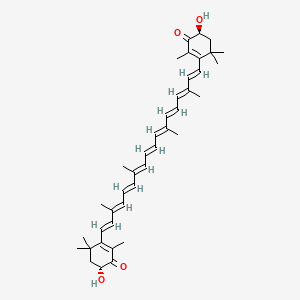

Astaxanthin is an orange-reddish pigment with a similar structure to β-carotene and lycopene. It is a secondary metabolite produced by microalgae under stress conditions such as strong light, high salinity, high carbon-nitrogen ratio, and low nutrient utilization .

Molecular Structure Analysis

Astaxanthin is a lipid-soluble orange-red pigment in the family of the xanthophylls, which are the oxygenated derivatives of carotenoids, including β-cryptoxanthin, zeaxanthin, canthaxanthin, and lutein . Its molecular structure is similar to β-carotene and other carotenoids .Chemical Reactions Analysis

Astaxanthin contains two oxygenated groups in each end ring on its chemical structure, which gives it significant antioxidant capacity . The esterified form of astaxanthin is stable because of the presence of hydroxyl groups in the terminal ring structure of astaxanthin, which tends to form esters with fatty acids .Physical And Chemical Properties Analysis

Astaxanthin is a lipid-soluble orange-red pigment in the family of the xanthophylls, which are the oxygenated derivatives of carotenoids . It is a secondary metabolite produced by microalgae under stress conditions .Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Meso-astaxanthin, a derivative of astaxanthin, exhibits significant biological activities. Astaxanthin is known for its strong antioxidant and anti-inflammatory properties. Research has shown that astaxanthin is effective in reducing oxidative stress and inflammation in various biological models. For example, astaxanthin treatment conferred protection against oxidative stress in U937 cells stimulated with lipopolysaccharide by reducing O2− production and restoring the antioxidant network activity of superoxide dismutase (SOD) and catalase (CAT) (Franceschelli et al., 2014). Additionally, it has been found to decrease a DNA damage biomarker and acute phase protein, while enhancing immune response in young healthy females (Park et al., 2010).

Potential in Human Health and Nutrition

Astaxanthin has been suggested to have potential applications in human health and nutrition. Studies indicate its beneficial effects on cancer, diabetes, the immune system, and ocular health. It has been proposed that astaxanthin can protect against a range of diseases due to its safety and tolerability. The review by Fakhri et al. (2018) focuses on the therapeutic potentials, biological activities, and beneficial health effects of astaxanthin, including its role in the treatment and prevention of peripheral and central nervous system diseases (Fakhri et al., 2018).

Applications in Aquaculture and Animal Health

In the aquaculture industry, astaxanthin is frequently used as a feed supplement. It not only improves pigmentation in aquatic animals but also provides various physiological benefits including improved survival, growth performance, reproductive capacity, stress tolerance, disease resistance, and immune-related gene expression (Lim et al., 2018). Moreover, the beneficial effects and health benefits of astaxanthin molecules on animal production have been reviewed, highlighting its antihypertensive, antioxidant, anti-obesity properties, and anti-carcinogenic actions (Raza et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Astaxanthin has significant effects on the metabolism of many animals, increasing fecundity, egg yolk volume, growth rates, immune responses, and disease resistance . The potential of algae-derived astaxanthin as a solution to various global environmental and societal challenges that threaten life on our planet has not received extensive attention .

properties

IUPAC Name |

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZIGYBFDRPAKN-GNBIBNSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316653 | |

| Record name | meso-Astaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meso-astaxanthin | |

CAS RN |

71772-51-5 | |

| Record name | meso-Astaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71772-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astaxanthin, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071772515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-Astaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTAXANTHIN, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8678E0R020 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

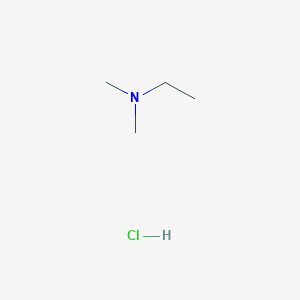

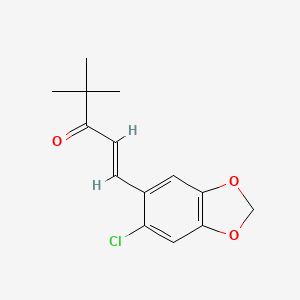

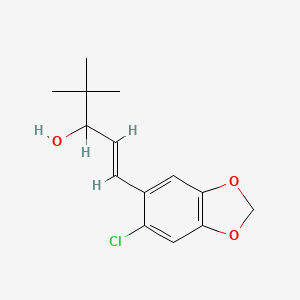

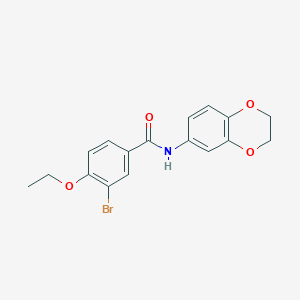

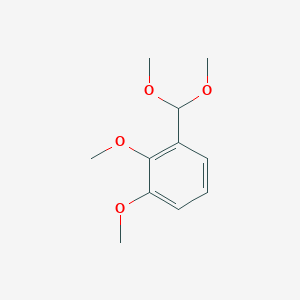

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3061170.png)